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Compound of Interest

Compound Name: (S)-Thalidomide-4-OH

Cat. No.: B1663445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of thalidomide and its

hydroxylated metabolite, (S)-Thalidomide-4-OH, to the E3 ubiquitin ligase substrate receptor,

Cereblon (CRBN). Understanding these molecular interactions is critical for the development of

novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).

While direct quantitative binding data for (S)-Thalidomide-4-OH is not readily available in the

current body of published research, this guide synthesizes existing data for thalidomide and its

enantiomers, alongside qualitative insights into its hydroxylated metabolites, to provide a

comprehensive overview for researchers.

Introduction to Thalidomide, its Metabolites, and
Cereblon
Thalidomide, a drug with a complex history, exerts its therapeutic and teratogenic effects by

binding to Cereblon (CRBN).[1] CRBN is a crucial component of the Cullin-4 RING E3 ubiquitin

ligase complex (CRL4^CRBN^).[1][2] The binding of thalidomide and its analogs, known as

Immunomodulatory drugs (IMiDs), acts as a "molecular glue," altering the substrate specificity

of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of

specific proteins known as "neosubstrates," which are not the natural targets of the

CRL4^CRBN^ complex.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1663445?utm_src=pdf-interest
https://www.benchchem.com/product/b1663445?utm_src=pdf-body
https://www.benchchem.com/product/b1663445?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7298168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7298168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423819/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thalidomide is a racemic mixture of two enantiomers, (S)-thalidomide and (R)-thalidomide,

which are known to have different binding affinities for CRBN. Furthermore, thalidomide is

metabolized in the body, with one of the major metabolites being 4-hydroxythalidomide. The

stereochemistry and metabolic modifications of the thalidomide molecule can significantly

influence its interaction with CRBN.

Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its target protein is a key determinant of its biological activity.

This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory

concentration (IC50), with lower values indicating a stronger binding affinity.

While specific quantitative data for (S)-Thalidomide-4-OH is not available in the reviewed

literature, extensive research has been conducted on thalidomide and its individual

enantiomers.
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Compound Assay Type
Binding Constant
(Kd/IC50)

Notes

Thalidomide (racemic) Not Specified ~250 nM (Kd)

Represents the

combined affinity of

both enantiomers.[2]

Fluorescence

Polarization
249.20 nM (Ki)

Competitive titration

against a fluorescent

probe.

(S)-Thalidomide Competitive Elution

~6-10-fold stronger

binding than (R)-

enantiomer

Demonstrates the

stereospecificity of the

interaction.[1]

TR-FRET 11.0 nM (IC50)

Highlights the

significantly higher

affinity of the (S)-

enantiomer.

(R)-Thalidomide Competitive Elution

~6-10-fold weaker

binding than (S)-

enantiomer

TR-FRET 200.4 nM (IC50)

Significantly lower

affinity compared to

the (S)-enantiomer.

(S)-Thalidomide-4-OH Data Not Available -

Note on Hydroxylated Metabolites: While quantitative data for 4-hydroxythalidomide is lacking,

studies on the related metabolite, 5-hydroxythalidomide, have shown that it can strengthen the

affinity for CRBN and enhance the degradation of neosubstrates more effectively than

thalidomide itself.[3] This suggests that hydroxylation of the phthalimide ring can be a favorable

modification for CRBN binding.

Signaling Pathway and Mechanism of Action
The binding of thalidomide or its derivatives to CRBN initiates a cascade of events leading to

the degradation of specific target proteins. This "molecular glue" mechanism is central to the
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drug's activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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